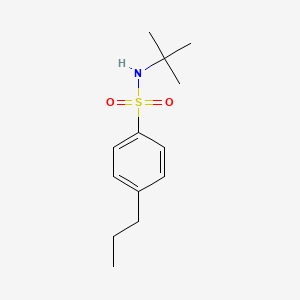![molecular formula C15H16ClN3O4S B5295570 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B5295570.png)
5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide, also known as CES-101, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. CES-101 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide works by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects
5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has been shown to have several biochemical and physiological effects. In addition to inhibiting CK2 activity, 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide can also affect the expression of various genes involved in cancer progression and metastasis. 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide for lab experiments is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cancer and other diseases. However, one limitation of 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide is its potential toxicity, which can limit its use in certain experiments and require careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide. One area of interest is the development of more potent and selective CK2 inhibitors, which could have even greater efficacy in cancer treatment. Another area of interest is the use of 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide in combination with other chemotherapeutic agents to enhance their effectiveness and reduce toxicity. Finally, further studies are needed to better understand the mechanisms of action of 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide and its potential use in other diseases beyond cancer.
Métodos De Síntesis
The synthesis of 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide involves several steps, including the reaction of 5-chloro-2-pyridinamine with ethyl 2-methoxy-5-nitrobenzoate, followed by reduction and sulfonation to yield the final product.
Aplicaciones Científicas De Investigación
5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and cisplatin.
Propiedades
IUPAC Name |
5-[(5-chloropyridin-2-yl)sulfamoyl]-N-ethyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-3-17-15(20)12-8-11(5-6-13(12)23-2)24(21,22)19-14-7-4-10(16)9-18-14/h4-9H,3H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILMHPZADRYGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-chloropyridin-2-yl)sulfamoyl]-N-ethyl-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295488.png)
![N-(3-hydroxy-3-methylbutyl)-N,1-dimethyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5295491.png)
![1'-(cyclopropylcarbonyl)-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295504.png)
![cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide](/img/structure/B5295512.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295518.png)
![2-(2-methoxy-4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5295536.png)
![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295540.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5295555.png)
![N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B5295561.png)
![2-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B5295564.png)
![6-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5295571.png)
![3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5295596.png)
